molecular formula C18H21NO4 B1213549 Homolycorine CAS No. 477-20-3

Homolycorine

Cat. No.: B1213549
CAS No.: 477-20-3
M. Wt: 315.4 g/mol
InChI Key: WXZAKVLYZHWSNF-KBRIMQKVSA-N
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Description

Homolycorine is a naturally occurring alkaloid isolated from various Amaryllidaceae species, such as daffodils (Narcissus) and Zephyranthes candida . This compound is of significant interest in biochemical and cancer research due to its documented cytotoxic properties. A substantial body of research has screened over forty homolycorine-type alkaloids against around sixty cancer cell lines, spanning eighteen different cancer types . Among these, lycorenine, a compound closely allied to homolycorine, demonstrated potent activity against HepG2 hepatoma cells . The cytotoxic mechanism of this alkaloid group is complex and involves several pathways, with topoisomerase inhibition identified as a key reaction . Beyond direct cytotoxicity, recent studies highlight the potential of homolycorine derivatives to overcome a major challenge in oncology: multidrug resistance (MDR). Research shows that certain derivatives can synergize with chemotherapeutic agents like doxorubicin, enhancing their efficacy against resistant cancer cells by inhibiting P-glycoprotein (P-gp/ABCB1), a critical efflux pump . The structural features of the homolycorine nucleus, including its ring system and substituents, are crucial for its bioactivity . Provided as a high-purity compound, Homolycorine is a valuable tool for investigating novel oncological pathways and developing strategies to combat drug-resistant cancers. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5aR,11bS,11cS)-9,10-dimethoxy-1-methyl-2,3,5,5a,11b,11c-hexahydroisochromeno[3,4-g]indol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-19-7-6-10-4-5-13-16(17(10)19)11-8-14(21-2)15(22-3)9-12(11)18(20)23-13/h4,8-9,13,16-17H,5-7H2,1-3H3/t13-,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZAKVLYZHWSNF-KBRIMQKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CCC3C(C21)C4=CC(=C(C=C4C(=O)O3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC[C@@H]3[C@H]([C@@H]21)C4=CC(=C(C=C4C(=O)O3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963902
Record name 9,10-Dimethoxy-1-methyllycorenan-7-one
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Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477-20-3
Record name Homolycorine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homolycorine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Dimethoxy-1-methyllycorenan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOMOLYCORINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T95J9AUU63
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Enzymatic Hydrolysis for Cell Wall Disruption

Fresh Lycoris bulbs are sliced and subjected to cellulase-mediated hydrolysis to degrade plant cell walls. Liquid cellulase (enzyme activity ≥2000 U/mL) is added at 1.3 L per 100 kg of raw material, with hydrolysis conducted at 40–55°C and pH 4.0–5.5 for 6 hours. This step increases yield by 30–40% compared to traditional methods, as cellulase breaks down cellulose and hemicellulose, releasing bound alkaloids.

Solvent Extraction and Purification

Post-hydrolysis, the slurry is filtered, and the filtrate is adjusted to pH 9–10 using 40% NaOH, precipitating alkaloids. Ethyl acetate (4–5 volumes) extracts the target compounds through continuous partitioning. The organic phase is concentrated to 0.6–0.7% of its original volume, followed by stripping with 2% H₂SO₄ to isolate the acidic fraction. Recrystallization in ethanol yields homolycorine with ≥99% purity (Table 1).

Table 1: Extraction Yields from Lycoris Bulbs

Plant Material (kg)Homolycorine Yield (g)Purity (%)
100 (Chrysanthemum)3599.1
150 (Safflower)53.499.3

Synthetic Approaches to Homolycorine

Homolycorine’s complex tricyclic structure necessitates multistep synthesis. Recent advances leverage lycorine, a biosynthetic precursor, as a starting material.

Divergent Cross-Coupling Strategies

Lycorine undergoes Pd-catalyzed cross-coupling with aryl halides to introduce substituents at C-1 and C-2 positions. For example, Suzuki-Miyaura coupling with phenylboronic acid yields 1-arylhomolycorine derivatives. This method achieves a 52-member compound library, with yields ranging from 45% to 78% depending on the electrophile.

Aryne-Induced Ring Rearrangement

Reaction of lycorine with aryne intermediates (e.g., o-trimethylsilylphenyl triflate) triggers a [4+2] cycloaddition, reorganizing the A-ring into a benzannulated structure. This rearrangement, performed at −78°C in THF, produces homoerythrina-type analogs with 62% efficiency.

Structural Modifications and Derivative Synthesis

Homolycorine’s bioactivity is enhanced through targeted modifications, including lactone ring opening and hydroxyl group functionalization.

Lactone Ring Functionalization

Treatment with SOCl₂ converts the lactone moiety of hippeastrine (a homolycorine-type alkaloid) into a chloroester, enabling nucleophilic substitution. Subsequent reaction with amines (e.g., benzylamine) yields C-2 substituted derivatives (Scheme 1).

Scheme 1: Lactone Ring Modification

  • Chlorination : Hippeastrine + SOCl₂ → Chloroester intermediate (85%).

  • Amination : Intermediate + R-NH₂ → C-2 substituted homolycorine (70–80%).

Oxidation and Reduction Reactions

Selective oxidation of the C-3–C-4 double bond using OsO₄ forms a diol, which is further acetylated to improve solubility. Conversely, hydrogenation over Pd/C saturates the double bond, generating dihydrohomolycorine analogs with altered pharmacokinetic profiles.

Analytical Characterization of Homolycorine

Structural elucidation relies on NMR, HPLC, and X-ray crystallography. The patented extraction method reports HPLC conditions: C18 column, methanol-water-triethylamine (15:85:0.595) mobile phase, and UV detection at 232 nm. Crystallographic data (CCDC 1853000) confirm the planar structure of homolycorine derivatives .

Chemical Reactions Analysis

Types of Reactions: Homolycorine undergoes various chemical reactions, including:

    Oxidation: Homolycorine can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups in homolycorine.

    Substitution: Substitution reactions can introduce new functional groups into the homolycorine molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various homolycorine derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Biological Activities of Homolycorine

Homolycorine exhibits a range of biological activities that make it a candidate for further research and application. Some of the notable activities include:

  • Antitumor Activity : Homolycorine has been investigated for its cytotoxic effects against various cancer cell lines. Studies have shown that while homolycorine-type alkaloids generally exhibit lower cytotoxicity compared to other Amaryllidaceae alkaloids like lycorine, they still possess some degree of activity against specific tumor cells .
  • Antimicrobial Properties : Research indicates that homolycorine may have antibacterial and antifungal properties, contributing to its potential use in treating infections caused by resistant strains .
  • Antiviral Effects : Some studies suggest that homolycorine may inhibit viral replication, although specific mechanisms and efficacy need further exploration .
  • Cholinesterase Inhibition : Similar to other alkaloids in the Amaryllidaceae family, homolycorine has been studied for its ability to inhibit acetylcholinesterase, which is significant for developing treatments for neurodegenerative diseases such as Alzheimer's disease .

Pharmacological Applications

The pharmacological applications of homolycorine are diverse and include:

Case Studies and Research Findings

Several studies have documented the effects and potential applications of homolycorine:

  • In Vitro Cytotoxicity Studies : Research conducted on various human cancer cell lines demonstrated that while homolycorine exhibits lower potency than other alkaloids like lycorine, it still shows some level of cytotoxicity. For instance, it was found to have an IC50 value greater than 80 μM against certain tumor cells, indicating a need for further chemical modification to enhance efficacy .
  • Molecular Docking Studies : A study focused on the inhibition of Trypanosoma cruzi highlighted the potential of 2a,10ba-dihydroxy-9-O-demethylhomolycorine as a promising candidate based on its molecular docking scores against Cruzain and Trypanothione reductase. This suggests a pathway for developing new treatments for Chagas disease using homolycorine derivatives .
  • Phytochemical Investigations : The bulbs of Galanthus transcaucasicus, known to contain homolycorine, were analyzed for their bioactive compounds. The findings indicated that this plant could serve as a source for extracting alkaloids with significant pharmaceutical potential .

Mechanism of Action

Homolycorine exerts its effects through various molecular targets and pathways. It is known to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission. Additionally, homolycorine can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Homolycorine shares structural and functional similarities with other Amaryllidaceae alkaloids. Below is a detailed analysis of its analogs:

Table 1: Structural Comparison of Homolycorine-Type Alkaloids

Compound Structural Features Molecular Weight (m/z) Occurrence Key References
Homolycorine C3-C4 double bond, 8-O-methyl group 316 Hippeastrum, Lycoris spp.
Hippeastrine C3-C4 double bond, additional methoxy group 330 Hippeastrum cultivars
Homolycorine-N-oxide N-oxidized form of homolycorine 332 Narcissus tazetta
9-O-Demethylhomolycorine Demethylation at C9 position 302 Lycoris radiata
8-O-Acetylhomolycorine Acetylation at C8 position 358 Lycoris spp.

Key Differences:

Hippeastrine vs. Homolycorine:

  • Hippeastrine has an additional methoxy group, enhancing its cytotoxicity (active against 26/26 cell lines) compared to homolycorine .
  • Homolycorine is more widespread in Hippeastrum species, while hippeastrine dominates in cultivars .

Homolycorine-N-oxide vs. Homolycorine:

  • N-oxidation reduces homolycorine’s cytotoxicity (e.g., KB cells: IC₅₀ = 70.8 μM vs. 18.3 μM for homolycorine) but improves solubility .

9-O-Demethylhomolycorine vs. Homolycorine:

  • Demethylation at C9 decreases antiviral potency (IC₅₀ = 2.71 μg/mL vs. 2.06 μg/mL for homolycorine) .

Table 2: Bioactivity Comparison

Compound Antiviral Activity (IC₅₀, μg/mL) Cytotoxicity (IC₅₀, μM) Notable Bioactivity
Homolycorine 2.06 (Influenza A) 18.3 (KB cells) Moderate antiviral and cytotoxic
Hippeastrine Not reported <10 (Multiple cell lines) Potent cytotoxicity
Homolycorine-N-oxide Not tested 70.8 (KB cells) Reduced cytotoxicity
Pseudolycorine Not tested 45.6 (SiHa cells) Moderate cytotoxicity

Research Findings and Implications

Structural-Activity Relationships :

  • Methoxy and methylenedioxy groups are critical for bioactivity. Removal (e.g., 9-O-demethylation) or modification (e.g., N-oxidation) reduces potency .
  • Hippeastrine’s enhanced cytotoxicity underscores the role of methoxy substituents in improving cell membrane penetration .

Biosynthetic Pathways :

  • Homolycorine biosynthesis competes with lycorine production in Narcissus spp., explaining its variable abundance across species .

Pharmacological Potential: Homolycorine’s moderate bioactivity suggests utility as a lead compound for derivatization, while hippeastrine is a candidate for anticancer drug development .

Biological Activity

Homolycorine is a notable alkaloid derived from the Amaryllidaceae family, which has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of homolycorine, drawing on various research findings.

Chemical Structure and Properties

Homolycorine is structurally related to other Amaryllidaceae alkaloids, featuring a unique arrangement that contributes to its biological activity. The compound's chemical formula is C16H19NC_{16}H_{19}N, and it is characterized by a bicyclic structure that includes a phenanthridine core. This structural framework is crucial for its interaction with biological targets.

1. Antiviral Activity

Homolycorine exhibits significant antiviral properties. Research indicates that it possesses high antiretroviral activity, although it presents low therapeutic indices, suggesting a narrow margin between efficacy and toxicity . In vitro studies have shown that homolycorine can inhibit viral replication, making it a candidate for further development in antiviral therapies.

2. Cholinesterase Inhibition

The compound has been evaluated for its cholinesterase inhibitory activity, which is relevant in the context of neurodegenerative diseases like Alzheimer's. Studies have reported that homolycorine demonstrates moderate inhibition of acetylcholinesterase (AChE), with IC50 values indicating its potential as a therapeutic agent for cognitive disorders .

3. Antitumor Activity

Homolycorine has shown promising results in anti-cancer research. It has been reported to inhibit the growth of various cancer cell lines, including those associated with breast and prostate cancers. The mechanism involves the induction of apoptosis and the inhibition of cell proliferation through pathways involving small RHO GTPases .

The biological activities of homolycorine are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : By inhibiting AChE, homolycorine increases acetylcholine levels in synaptic clefts, potentially enhancing cognitive function.
  • Apoptosis Induction : In cancer cells, homolycorine triggers apoptotic pathways, leading to cell death.
  • Antiviral Mechanisms : The specific pathways through which homolycorine exerts its antiviral effects are still under investigation but may involve direct viral inhibition or modulation of host cell responses.

Study 1: Antiviral Efficacy

A study investigated the effects of homolycorine on HIV-1 replication in vitro. Results indicated that homolycorine significantly reduced viral load while maintaining low cytotoxicity levels in treated cells .

Study 2: Cholinesterase Inhibition

In another study focusing on cognitive enhancement, homolycorine was tested alongside other Amaryllidaceae alkaloids for AChE inhibition. The findings demonstrated that homolycorine had an IC50 value comparable to some established inhibitors but required further exploration to assess its clinical viability .

Data Table: Biological Activities of Homolycorine

Activity IC50 Value (µM)Reference
AChE Inhibition42.48
Antiviral Activity (HIV-1)Low Cytotoxicity
Antitumor ActivityVaries by Cell Line

Q & A

Q. How is Homolycorine isolated and purified from natural sources?

Methodological Answer: Homolycorine isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) or high-performance liquid chromatography (HPLC). For purification, preparative thin-layer chromatography (pTLC) or recrystallization is employed. Structural confirmation is achieved via spectroscopic methods (NMR, MS) and comparison with literature data .

Q. What analytical techniques are used to characterize Homolycorine’s structure?

Methodological Answer: Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, 2D experiments like COSY and HMBC) for elucidating skeletal structure and stereochemistry.
  • Mass spectrometry (MS) for molecular weight determination and fragmentation patterns.
  • X-ray crystallography (if crystals are obtainable) for absolute configuration confirmation.
  • Chromatographic retention time comparisons (e.g., HPLC) against authenticated standards .

Q. What are the primary natural sources of Homolycorine?

Methodological Answer: Homolycorine is predominantly found in Amaryllidaceae family plants. Researchers identify sources via phytochemical screening using LC-MS or GC-MS, followed by species-specific metabolic profiling. Taxonomic databases and prior literature on alkaloid distribution guide target plant selection .

Advanced Research Questions

Q. How can conflicting reports on Homolycorine’s bioactivity be systematically resolved?

Methodological Answer: Contradictions arise from variability in assay conditions (e.g., cell lines, concentrations) or compound purity. To address this:

  • Conduct dose-response studies across multiple models.
  • Validate purity via orthogonal methods (e.g., HPLC + NMR).
  • Perform meta-analyses of published data to identify confounding variables.
  • Replicate experiments using standardized protocols (e.g., OECD guidelines) .

Q. What experimental strategies optimize the total synthesis of Homolycorine?

Methodological Answer: Challenges include stereochemical complexity and ring system assembly. Strategies involve:

  • Retrosynthetic analysis to identify key intermediates (e.g., benzylisoquinoline precursors).
  • Asymmetric catalysis (e.g., Sharpless epoxidation) for stereocontrol.
  • Protecting group strategies to manage reactive functional groups.
  • Late-stage functionalization to minimize side reactions. Detailed synthetic protocols should be cross-validated with spectroscopic data .

Q. How can in silico methods predict Homolycorine’s pharmacokinetic properties?

Methodological Answer: Computational approaches include:

  • Molecular docking to assess target binding (e.g., acetylcholinesterase inhibition).
  • QSAR models to correlate structural features with bioactivity.
  • ADMET prediction tools (e.g., SwissADME) for bioavailability and toxicity profiling. Experimental validation via in vitro assays (e.g., Caco-2 permeability) is critical to confirm predictions .

Q. What protocols ensure reproducibility in Homolycorine’s pharmacological assays?

Methodological Answer: To enhance reproducibility:

  • Standardize cell culture conditions (e.g., passage number, media composition).
  • Include positive/negative controls in each assay batch.
  • Document detailed protocols (e.g., compound solubilization methods).
  • Share raw data and analysis scripts via repositories like Zenodo .

Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-dependent effects of Homolycorine?

Methodological Answer: Use:

  • Non-linear regression (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Software tools like GraphPad Prism or R for robust statistical modeling. Report confidence intervals and effect sizes to contextualize significance .

Q. What criteria validate Homolycorine’s proposed mechanism of action?

Methodological Answer: Validation requires:

  • Genetic knockdown/knockout models to confirm target dependency.
  • Biochemical assays (e.g., enzyme inhibition kinetics).
  • In vivo efficacy studies in disease-relevant animal models. Cross-correlate findings with transcriptomic or proteomic datasets .

Ethical and Reporting Standards

Q. How can researchers ensure ethical compliance in studies involving Homolycorine-derived therapeutics?

Methodological Answer: Adhere to:

  • Institutional Review Board (IRB) protocols for human cell line use.
  • ARRIVE guidelines for animal studies.
  • FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
    Disclose conflicts of interest and funding sources transparently .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Homolycorine
Reactant of Route 2
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